4-(Butan-2-yloxy)-3-methylaniline
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Overview
Description
4-(Butan-2-yloxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a butan-2-yloxy group attached to the fourth position and a methyl group attached to the third position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yloxy)-3-methylaniline typically involves the reaction of 3-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves:
Reactants: 3-methylaniline and butan-2-ol
Catalyst: Acidic ion-exchange resin
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yloxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfur trioxide (SO₃) in sulfuric acid, and halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(Butan-2-yloxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yloxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism involves:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yloxy)-2-methylaniline
- 4-(Butan-2-yloxy)-3-ethylaniline
- 4-(Butan-2-yloxy)-3-chloroaniline
Uniqueness
4-(Butan-2-yloxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butan-2-yloxy-3-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9H,4,12H2,1-3H3 |
InChI Key |
CHOTWILILQVKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
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